molecular formula C24H48N2O4 B1173595 TributylPhosphateGr CAS No. 126-73-5

TributylPhosphateGr

Cat. No.: B1173595
CAS No.: 126-73-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl phosphate (TBP), chemically designated as (C₄H₉)₃PO₄, is a triester of phosphoric acid and n-butanol. It is synthesized via the reaction of phosphorus oxychloride with butyl alcohol . TBP is widely utilized as a solvent in nuclear fuel reprocessing for uranium and plutonium extraction, a plasticizer for cellulose esters (e.g., nitrocellulose), and a heat-exchange medium . Its high solvency, thermal stability, and compatibility with industrial materials like 316L stainless steel (rated "A" in compatibility charts) make it indispensable in chemical and manufacturing industries . However, TBP is corrosive to skin and mucous membranes, necessitating stringent safety protocols .

Properties

CAS No.

126-73-5

Molecular Formula

C24H48N2O4

Origin of Product

United States

Preparation Methods

Tributyl phosphate is synthesized through the reaction of phosphorus oxychloride with butyl alcohol. The process involves the following steps:

    Preparation of Alcoholate: An alkali metal or its hydroxide reacts with butanol to form an alcoholate with a water content of less than 0.1%.

    Esterification: Phosphorus oxychloride is added dropwise to the alcoholate at a reaction temperature of 20-100°C.

    Filtration and Distillation: The mixture is then filtered and distilled to obtain tributyl phosphate.

Industrial production methods typically involve the direct esterification of phosphorus oxychloride with butanol, yielding high purity and efficiency .

Comparison with Similar Compounds

Physicochemical Properties

TBP belongs to the organophosphate ester (OPE) family, which includes compounds like trimethyl phosphate (TMP), tripropyl phosphate (TPrP), tri-isobutyl phosphate (TiBP), and triphenyl phosphate (TPhP) . Key physicochemical distinctions include:

Property TBP TMP TPhP Tricresylphosphate Trioctyl Phosphate
Molecular Formula (C₄H₉)₃PO₄ (CH₃)₃PO₄ (C₆H₅)₃PO₄ (CH₃C₆H₄)₃PO₄ (C₈H₁₇)₃PO₄
Boiling Point (°C) 289 197 370 (estimated) 410 (estimated) 360 (estimated)
Applications Nuclear, plastics Flame retardant Flame retardant Plasticizer Plasticizer
Compatibility (316L) A N/A N/A B B
  • Volatility : TBP’s intermediate volatility (boiling point ~289°C) positions it between low-volatility OPEs (e.g., TPhP) and smaller esters like TMP .
  • Solubility : TBP exhibits high solubility in organic solvents, outperforming phenyl-substituted OPEs in polar applications .

Chemical Compatibility

TBP’s "A" compatibility rating with 316L stainless steel underscores its stability in corrosive environments, whereas tricresylphosphate and trioctyl phosphate ("B" rating) may require additional corrosion inhibitors . This advantage makes TBP preferable in industrial equipment for nuclear and chemical processing.

Toxicity and Environmental Impact

  • Human Toxicity : TBP is a skin irritant but less neurotoxic than tricresylphosphate, which is linked to delayed neuropathy .
  • Environmental Persistence : TBP degrades faster than halogenated OPEs (e.g., TCEP) but slower than TMP, balancing industrial utility with moderate environmental risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.